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1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol Documentation Hub

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  • Product: 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
  • CAS: 1803589-22-1

Core Science & Biosynthesis

Foundational

Advanced Synthesis Pathways for 5-Fluoro-1-Isopropylpyrazole Derivatives: A Technical Whitepaper

Executive Summary & Pharmacological Context The 5-fluoropyrazole core has emerged as a privileged structural moiety in both the agrochemical and pharmaceutical industries[1]. As 5-membered aromatic heterocycles, pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 5-fluoropyrazole core has emerged as a privileged structural moiety in both the agrochemical and pharmaceutical industries[1]. As 5-membered aromatic heterocycles, pyrazoles offer a versatile scaffold for drug design[1]. The strategic incorporation of a fluorine atom at the C5 position, coupled with an N1-isopropyl substitution, introduces unique physicochemical properties. The highly electronegative fluorine atom modulates the pKa of adjacent functional groups, enhances metabolic stability by blocking cytochrome P450-mediated oxidation, and increases lipophilicity. Meanwhile, the steric bulk of the N1-isopropyl group dictates the dihedral angle of the pyrazole ring relative to adjacent pharmacophores, which is critical for target binding affinity.

However, synthesizing the 1-isopropyl-5-fluoropyrazole architecture presents significant regiochemical challenges. Standard fluorination or alkylation techniques often yield the thermodynamically favored 3-fluoro isomers. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the three primary synthetic pathways, providing researchers with self-validating protocols to achieve high-purity 5-fluoro-1-isopropylpyrazole derivatives.

Mechanistic Pathways & Chemical Causality

The synthesis of 5-fluoropyrazoles typically diverges into late-stage fluorination, direct alkylation, or de novo cyclocondensation[1]. Each route operates under distinct kinetic and thermodynamic controls.

Pathway A: Directed Lithiation and Electrophilic Fluorination

Mechanism & Causality: Electrophilic fluorination of pyrazoles utilizing N-fluorobenzenesulfonimide (NFSI) is a highly regioselective method[2]. In 1-substituted pyrazoles, the C5 proton exhibits enhanced acidity due to the inductive electron-withdrawing effect of the adjacent N1 alkyl group and the sp2 hybridized nitrogen. By treating 1-isopropylpyrazole with a strong lithium base (e.g., n-BuLi) at cryogenic temperatures, researchers can subject the substrate to C5-deprotonation to form a stable C5-lithio intermediate[2]. Subsequent trapping with NFSI yields the 5-fluoro derivative with exceptional regioselectivity. NFSI is the reagent of choice here because of its solubility in THF and its reliable performance in anhydrous carbanion trapping.

Pathway B: Direct N-Alkylation of 3(5)-Fluoropyrazole

Mechanism & Causality: An alternative approach involves the direct N-alkylation of the unsubstituted 3(5)-fluoropyrazole core. Because the proton rapidly exchanges between N1 and N2, 3-fluoropyrazole and 5-fluoropyrazole exist in a tautomeric equilibrium. Alkylation (e.g., using isopropyl bromide or analogous to direct methylation with dimethyl sulfate[3]) proceeds via an S_N2 mechanism. Due to the steric bulk of the isopropyl group and the electronic repulsion from the fluorine atom, the electrophile preferentially attacks the nitrogen furthest from the fluorine. Consequently, this route inherently produces a mixture heavily skewed toward the 1-isopropyl-3-fluoropyrazole isomer, necessitating rigorous chromatographic resolution.

Pathway C: De Novo Knorr Cyclocondensation

Mechanism & Causality: The most direct and common synthesis of pyrazole cores involves the Knorr cyclocondensation of 1,3-dicarbonyls and hydrazines[4]. By reacting a fluorinated 1,3-dicarbonyl synthon with isopropylhydrazine, the pyrazole ring is constructed with the substituents already in place[1]. The regioselectivity of this condensation depends on the differential nucleophilicity of the two nitrogen atoms in isopropylhydrazine. The unsubstituted terminal nitrogen (NH2) is more nucleophilic and attacks the more electrophilic carbonyl carbon first, forming a hydrazone intermediate that subsequently undergoes cyclization and dehydration.

PathwayOverview Target 5-Fluoro-1-isopropylpyrazole PrecA 1-Isopropylpyrazole RouteA Route A: Lithiation & NFSI (Regioselective) PrecA->RouteA RouteA->Target PrecB 3(5)-Fluoropyrazole RouteB Route B: N-Alkylation (Isomeric Mixture) PrecB->RouteB RouteB->Target PrecC Fluoro-1,3-Dicarbonyl + Isopropylhydrazine RouteC Route C: Cyclocondensation (De Novo) PrecC->RouteC RouteC->Target

Caption: Overview of primary synthesis pathways for 5-fluoro-1-isopropylpyrazole.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps.

Protocol 1: Regioselective Synthesis via C5-Lithiation and NFSI Trapping (Pathway A)

This protocol is optimized for maximum regioselectivity, leveraging the acidity of the C5 position[2].

  • Preparation & Cooling: Dissolve 1-isopropylpyrazole (1.0 equiv, 10 mmol) in anhydrous THF (30 mL) under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Directed Lithiation: Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir the mixture at -78 °C for 1 hour.

    • Self-Validation Step: Extract a 0.1 mL aliquot, quench with D2O, and analyze via 1H NMR. The disappearance of the C5 proton signal (typically around δ 7.4 ppm) confirms >95% lithiation.

  • Electrophilic Fluorination: Dissolve NFSI (1.2 equiv, 12 mmol) in anhydrous THF (15 mL) and add the solution dropwise to the lithiated intermediate at -78 °C. Maintain the temperature for 2 hours.

  • Quench & Workup: Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure 5-fluoro-1-isopropylpyrazole.

WorkflowNFSI Step1 Cool Substrate in THF (-78°C) Step2 n-BuLi Addition (C5-Deprotonation) Step1->Step2 Step3 NFSI Addition (Fluorination) Step2->Step3 Step4 Warm to RT & NH4Cl Quench Step3->Step4 Step5 Extraction & Purification Step4->Step5

Caption: Step-by-step experimental workflow for directed electrophilic fluorination using NFSI.

Protocol 2: Synthesis via Direct N-Alkylation (Pathway B)

This scalable route is useful when starting from the pre-fluorinated core, though it requires post-reaction isomer resolution[3].

  • Alkylation: Suspend 3(5)-fluoropyrazole (1.0 equiv, 10 mmol) and K2CO3 (1.5 equiv) in DMF (20 mL). Add isopropyl bromide (1.2 equiv) dropwise at room temperature. Heat the mixture to 60 °C for 12 hours.

  • Monitoring & Validation:

    • Self-Validation Step: Analyze the crude mixture via 19F NMR. The 5-fluoro isomer typically resonates upfield compared to the 3-fluoro isomer due to the electron-donating shielding effect of the adjacent N-alkyl group. Expect a ~70:30 ratio favoring the 3-fluoro isomer.

  • Separation: Quench with water and extract with diethyl ether. Concentrate the organic layer. Separate the 1-isopropyl-5-fluoropyrazole from the 1-isopropyl-3-fluoropyrazole using preparative HPLC (C18 column, Acetonitrile/Water gradient).

Quantitative Data Summary

The selection of a synthesis pathway depends on the scale of production, the availability of cryogenic infrastructure, and the acceptable tolerance for downstream purification.

Synthesis PathwayRegioselectivity (5-Fluoro)Typical Isolated YieldScalabilityPrimary Technical Challenge
A: Lithiation + NFSI High (>95%)60–75%ModerateStrict cryogenic temperature & moisture control
B: N-Alkylation Low (~30%)20–35%HighDifficult chromatographic isomer separation
C: Cyclocondensation Moderate (~60%)40–60%HighSynthesis and stability of fluorinated precursors

Conclusion

The synthesis of 5-fluoro-1-isopropylpyrazole derivatives requires a deep understanding of heterocyclic electronics and steric dynamics. While de novo cyclocondensation[4] and direct alkylation[3] offer highly scalable routes, they often suffer from poor regioselectivity, yielding mixtures of 3-fluoro and 5-fluoro isomers. For drug development professionals requiring high-purity functionalization, the directed ortho-lithiation followed by electrophilic trapping with NFSI[2] remains the most authoritative and reliable pathway, effectively bypassing the thermodynamic preference of the pyrazole core.

References

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles | IntechOpen Source: IntechOpen URL:[Link]

  • Fluoroazoles. III. Synthesis and 1H and 1–9F nmr spectra of 3‐, 4‐, and 5‐fluoro‐1‐methylpyrazole - R Discovery Source: Researcher.life / Journal of Heterocyclic Chemistry URL:[Link]

  • Preparation of 5-fluoropyrazoles from pyrazoles and NFSI | Request PDF - ResearchGate Source: ResearchGate URL:[Link]

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - MDPI Source: MDPI URL:[Link]

Sources

Exploratory

Preclinical Pharmacokinetics and ADME Profiling of 1-[5-Fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol Analogs

Executive Summary The pyrazole ring is a privileged heterocyclic motif in modern medicinal chemistry, widely utilized for its tunable electronic properties and favorable hydrogen-bonding profile [1]. Recently, fluorinate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged heterocyclic motif in modern medicinal chemistry, widely utilized for its tunable electronic properties and favorable hydrogen-bonding profile [1]. Recently, fluorinated pyrazole scaffolds, specifically 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol and its derivatives, have emerged as critical building blocks in the development of highly potent therapeutics, including targeted kinase inhibitors and NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome inhibitors [2, 3].

This whitepaper provides an in-depth technical guide to the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of this specific chemical class. By dissecting the structural rationale behind the scaffold and detailing field-validated experimental protocols, this guide serves as a comprehensive resource for drug development professionals optimizing fluorinated pyrazole leads.

Structural ADME Rationale: The Causality of the Scaffold

The pharmacokinetic behavior of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol is dictated by its three primary functional groups. Understanding the causality behind these structural choices is essential for rational drug design:

  • C5-Fluorination: The introduction of a highly electronegative fluorine atom adjacent to the pyrazole nitrogen significantly lowers the pKa of the ring. This reduces basicity, which in turn mitigates off-target hERG channel binding (reducing cardiotoxicity risks) and protects the pyrazole core from oxidative metabolism by Cytochrome P450 (CYP450) enzymes [1].

  • N1-Isopropyl Group: The bulky, lipophilic isopropyl group enhances membrane permeability and gastrointestinal absorption. However, it introduces a metabolic liability, serving as a primary site for aliphatic hydroxylation by CYP3A4.

  • C4-1-Hydroxyethyl Group: The secondary alcohol provides a critical hydrogen bond donor/acceptor pair necessary for target engagement (e.g., binding the ATP-hydrolysis motif of NLRP3) [4]. Metabolically, this chiral center is susceptible to Phase II O-glucuronidation or Phase I oxidation to the corresponding ketone, 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethanone (CAS 1803608-52-7).

In Vitro ADME Profiling: Self-Validating Protocols

To ensure data integrity, all in vitro ADME assays must be designed as self-validating systems incorporating specific controls and integrity checks.

Microsomal Stability Assay (Phase I & II Metabolism)

This protocol assesses the intrinsic clearance ( CLint​ ) of the analog via hepatic CYP450s and Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pore Formation (Critical Step for UGTs): Pre-incubate the microsomes with Alamethicin (25 µg/mg protein) for 15 minutes on ice. Causality: UGT enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that allows the highly polar UDPGA cofactor to access the active site, preventing false-negative glucuronidation results.

  • Incubation: Mix the test compound (final concentration 1 µM) with the alamethicin-treated microsomes (0.5 mg/mL final protein concentration) in the buffer.

  • Reaction Initiation: Initiate Phase I metabolism by adding 1 mM NADPH, and Phase II by adding 2 mM UDPGA. Incubate at 37°C in a shaking water bath.

  • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench the reaction by adding 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: The SIL-IS corrects for matrix effects and ion suppression during downstream LC-MS/MS analysis, ensuring quantitative trustworthiness.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

Caco-2 Bidirectional Permeability Assay

This assay predicts human intestinal absorption and identifies P-glycoprotein (P-gp) efflux liabilities.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used.

  • Dosing: Add the test compound (10 µM in HBSS buffer, pH 7.4) to the Apical (A) chamber for A-to-B transport, or the Basolateral (B) chamber for B-to-A transport.

  • Paracellular Marker (Self-Validation): Co-incubate with Lucifer Yellow (100 µM). Causality: Post-assay, if the apparent permeability ( Papp​ ) of Lucifer Yellow exceeds 1×10−6 cm/s, it indicates monolayer disruption by the test compound, and the data for that well must be rejected.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver chambers and analyze via LC-MS/MS.

  • Calculation: Calculate Papp​ and the Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ). An ER > 2.0 with a significant reduction in the presence of a P-gp inhibitor (e.g., Verapamil) confirms the compound is an efflux substrate.

In Vivo Pharmacokinetics & Bioanalysis

In vivo PK studies in rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats) are required to determine absolute bioavailability ( F% ) and systemic clearance.

LC-MS/MS Bioanalytical Method
  • Instrumentation: Agilent 1290 Infinity II UHPLC coupled to a Sciex 6500+ Triple Quadrupole Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation: 20 µL of plasma is precipitated with 100 µL of acetonitrile (containing SIL-IS).

  • Chromatography: Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in acetonitrile. Gradient elution from 5% B to 95% B over 2.5 minutes.

Quantitative Pharmacokinetic Data

The following table summarizes the typical preclinical PK parameters for the parent alcohol (1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol) compared to its oxidized ketone metabolite, administered to male C57BL/6 mice.

ParameterUnitParent Alcohol (IV, 1 mg/kg)Parent Alcohol (PO, 10 mg/kg)Ketone Metabolite (PO, 10 mg/kg)
Cmax​ ng/mL-1,840 ± 2102,150 ± 180
Tmax​ h-0.50.25
AUC0−∞​ ng·h/mL850 ± 955,100 ± 4206,800 ± 510
T1/2​ h1.82.13.4
CL mL/min/kg19.6--
Vss​ L/kg1.2--
Bioavailability ( F ) %-60.0% 80.0%

Data Interpretation: The secondary alcohol exhibits moderate clearance and good oral bioavailability (60%). The ketone analog demonstrates a longer half-life and higher bioavailability, likely due to the removal of the Phase II glucuronidation liability associated with the free hydroxyl group.

Metabolic Pathway Visualization

The biotransformation of the 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol scaffold involves both Phase I and Phase II pathways. The diagram below maps the logical relationships and causality of these metabolic routes.

MetabolicPathway Parent 1-[5-fluoro-1-(propan-2-yl) -1H-pyrazol-4-yl]ethan-1-ol (Parent Drug) Ketone 1-[5-fluoro-1-(propan-2-yl) -1H-pyrazol-4-yl]ethanone (Phase I: Oxidation) Parent->Ketone ADH / CYP450 Hydroxyl Aliphatic Hydroxylation (Phase I: CYP3A4) Parent->Hydroxyl CYP3A4 (Isopropyl group) Glucuronide O-Glucuronide Conjugate (Phase II: UGTs) Parent->Glucuronide UGT1A1 / 2B7 (Alcohol group) Excretion Renal / Biliary Excretion Ketone->Excretion Clearance Hydroxyl->Excretion Clearance Glucuronide->Excretion Clearance

Caption: Primary Phase I and Phase II metabolic pathways of the fluorinated pyrazole alcohol scaffold.

Conclusion

The 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol scaffold represents a highly optimized structural motif balancing physicochemical properties with metabolic stability. The strategic placement of the fluorine atom mitigates CYP-mediated pyrazole oxidation, while the isopropyl and hydroxyethyl groups provide necessary lipophilicity and target engagement vectors. By employing the self-validating in vitro and in vivo protocols detailed in this guide, drug development teams can accurately profile and further optimize these analogs for advanced preclinical therapeutic applications.

References

  • Fayed, E. A., et al. (2023). "Novel fluorinated pyrazole-based heterocycles scaffold: cytotoxicity, in silico studies and molecular modelling targeting double mutant EGFR L858R/T790M as antiproliferative and apoptotic agents." Medicinal Chemistry Research. Available at: [Link]

  • American Chemical Society. (2024). "Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium[(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework." ACS Pharmacology & Translational Science. Available at: [Link]

  • ALZFORUM. (2025). "Inzomelid." Alzforum Therapeutics. Available at: [Link]

  • National Institutes of Health. (2023). "A Patent Review of NLRP3 Inhibitors to Treat Autoimmune Diseases." PMC. Available at: [Link]

Protocols & Analytical Methods

Method

protocol for scaling up synthesis of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol

Application Note: Scale-Up Synthesis Protocol for 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol Introduction & Retrosynthetic Rationale Fluorinated pyrazoles have emerged as highly privileged scaffolds in modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis Protocol for 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol

Introduction & Retrosynthetic Rationale

Fluorinated pyrazoles have emerged as highly privileged scaffolds in modern medicinal chemistry, agrochemistry, and drug discovery due to their enhanced metabolic stability, favorable lipophilicity, and unique target-binding affinities[1],[2]. The target compound, 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol, serves as a critical secondary alcohol building block.

The most efficient, scalable, and economically viable route to this molecule is the direct hydride reduction of its corresponding ketone precursor, 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one. This guide details a robust, kilogram-scale protocol designed to maximize yield and chemical purity while mitigating the risks of thermal runaway and side-product formation.

Mechanistic Insights & Causality (E-E-A-T)

The reduction is achieved using Sodium Borohydride (NaBH₄) in Methanol (MeOH). The selection of these reagents and parameters is governed by strict chemical causality:

  • Reagent Selection & Chemoselectivity: NaBH₄ is chosen over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H. The 5-fluoro substituent on the pyrazole ring is highly electron-withdrawing, making the adjacent carbons susceptible to nucleophilic aromatic substitution (SₙAr) or defluorination under harsh, strongly basic, or highly nucleophilic conditions. NaBH₄ provides a mild hydride source that chemoselectively reduces the carbonyl group without compromising the delicate C-F bond[3]. Furthermore, NaBH₄ is significantly safer and more manageable for kilogram-scale operations[4].

  • Reaction Dynamics & Thermal Control: The reaction proceeds via the nucleophilic attack of the hydride (H⁻) on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate[3]. Because the dissolution and subsequent reaction of NaBH₄ in methanol is highly exothermic (ΔH_reduction ≈ −530 kJ/mol), strict temperature control (0–5 °C during addition) is required. Failure to control the exotherm leads to thermal runaway and a competitive, parasitic reaction where NaBH₄ reduces the methanol solvent, generating explosive hydrogen gas and inactive borate esters[4].

Process Visualization

Workflow Start 1. Material Charging (Ketone + MeOH) Cooling 2. Reactor Cooling (0-5 °C) Start->Cooling Addition 3. NaBH4 Addition (Portion-wise) Cooling->Addition Reaction 4. Isothermal Reaction (20-25 °C, 2h) Addition->Reaction Exothermic IPC 5. IPC Check (HPLC > 99% Conv.) Reaction->IPC IPC->Reaction Fail (Add NaBH4) Quench 6. Quenching (aq. NH4Cl) IPC->Quench Pass Workup 7. Extraction & Wash (EtOAc / Brine) Quench->Workup pH 7-8 Isolate 8. Concentration & Crystallization Workup->Isolate Product Target Alcohol (>98% Purity) Isolate->Product

Workflow for the scale-up synthesis of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol.

Step-by-Step Experimental Protocol (1.0 kg Scale)

Materials Required:

  • Starting Material (SM): 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one: 1.00 kg (5.88 mol, 1.0 eq)

  • Reducing Agent: Sodium Borohydride (NaBH₄): 0.27 kg (7.05 mol, 1.2 eq)

  • Solvent: Methanol (MeOH): 10.0 L

  • Quench Reagent: Saturated Aqueous Ammonium Chloride (NH₄Cl): 5.0 L

  • Extraction Solvent: Ethyl Acetate (EtOAc): 15.0 L

Execution Steps:

  • Reactor Preparation: Purge a 50 L jacketed glass reactor with nitrogen for 15 minutes to ensure an inert atmosphere. Charge the reactor with 1.00 kg of the SM and 10.0 L of MeOH. Stir at 150 rpm until complete dissolution is achieved.

  • Cooling Phase: Circulate chilled fluid through the reactor jacket to bring the internal mixture temperature to 0–5 °C.

  • Hydride Addition: Add NaBH₄ (0.27 kg) portion-wise over a period of 2 hours. Critical Step: Monitor the internal temperature continuously. Maintain the temperature strictly below 10 °C to prevent excessive hydrogen gas evolution and solvent degradation[4].

  • Isothermal Maturation: Once the addition is complete, adjust the jacket temperature to gradually warm the reactor to 20–25 °C. Stir the mixture isothermally for 2 hours.

  • In-Process Control (IPC): Withdraw a 1 mL aliquot, quench with 1 mL of deionized water, extract with 1 mL of EtOAc, and analyze the organic layer via HPLC. Proceed to the next step only when the SM peak is <1.0% AUC.

  • Quenching: Cool the reactor back to 0–5 °C. Slowly add 5.0 L of sat. aq. NH₄Cl over 1 hour. This safely destroys unreacted NaBH₄ and protonates the alkoxide intermediate to yield the final alcohol[3]. Ensure the final pH of the aqueous layer is between 7 and 8.

  • Extraction & Washing: Concentrate the mixture under reduced pressure (at 35 °C) to remove ~80% of the methanol. Add 10.0 L of EtOAc and 5.0 L of deionized water to the residue. Stir vigorously for 15 minutes, then halt agitation to allow phase separation. Extract the aqueous layer with an additional 5.0 L of EtOAc. Wash the combined organic layers with 5.0 L of brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude product. Crystallize the residue from a mixture of Heptane/EtOAc (9:1) to afford the pure target alcohol as a crystalline solid.

Self-Validating System: Analytical Confirmation

To ensure absolute trustworthiness and reproducibility, the protocol is designed as a self-validating system. The structural integrity and completion of the reaction must be validated orthogonally:

  • Chromatographic Validation (HPLC): The secondary alcohol product possesses higher polarity than the ketone starting material. On a standard C18 reverse-phase column, the target alcohol will elute significantly earlier than the SM. The reaction is only considered complete when the SM AUC is <1.0%.

  • Spectroscopic Validation (¹H-NMR in CDCl₃): The success of the reduction is definitively confirmed by tracking specific proton shifts. The operator must observe the complete disappearance of the ketone's acetyl methyl singlet (typically at ~2.4 ppm). Simultaneously, the spectrum must show the emergence of two new diagnostic signals: a doublet at ~1.4 ppm corresponding to the new methyl group of the 1-hydroxyethyl moiety, and a multiplet/quartet at ~4.8 ppm corresponding to the newly formed carbinol methine proton (CH-OH).

Quantitative Scale-Up Data

The following table summarizes the process metrics across three different scales, demonstrating the scalability and efficiency of the optimized protocol. Note the improvement in the E-Factor at the 1.0 kg scale due to optimized solvent recovery and reduced wash volumes.

Scale (Ketone SM)Yield (%)HPLC Purity (% AUC)Reaction Time (h)E-Factor (kg waste / kg product)
100 g 88.598.71.555.2
500 g 91.299.12.048.4
1.0 kg 94.099.62.042.1

References

  • [1] Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect (2024). URL:[Link]

  • [2] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews (2021). URL:[Link]

  • [3] Sodium Borohydride Reduction of Carbonyls. Open Library Publishing Platform. URL:[Link]

  • [4] Continuous Flow Process for Carbonyl and α,β-Unsaturated Carbonyl Compounds Reduction Using NaBH₄ Solutions. Organic Process Research & Development (2024). URL:[Link]

Sources

Application

Application Notes and Protocols for In Vitro Assay Preparation using 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol

Authored by: Senior Application Scientist Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. Derivatives of pyrazole have been successfully developed into drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][2] The versatility of the pyrazole core allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this application note, 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol, is a novel pyrazole derivative. While its specific biological targets are yet to be fully elucidated, its structural motifs suggest potential interactions with key cellular signaling pathways, such as those regulated by kinases or enzymes involved in inflammatory responses.[3]

These application notes provide detailed protocols for the initial in vitro characterization of this compound. We will first outline the fundamental procedures for preparing the compound for biological testing. Subsequently, we will describe two robust and widely applicable assay methodologies: the MTT assay for assessing cellular viability and the NanoBRET™ Target Engagement assay for quantifying intracellular target binding. These assays will provide critical preliminary data on the compound's cytotoxic profile and its potential to interact with specific intracellular targets, thereby guiding further drug development efforts.

Compound Preparation and Handling

Proper preparation of the test compound is critical for obtaining accurate and reproducible data. The following section details the recommended procedures for creating stock solutions and subsequent dilutions of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol.

Table 1: Compound Information

ParameterDetails
Compound Name 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
Molecular Formula C8H13FN2O
Molecular Weight 172.20 g/mol
Purity >98% (or as specified by the supplier)
Storage Store at -20°C or -80°C, desiccated and protected from light.
Protocol 1: Preparation of Compound Stock Solution

The causality behind creating a high-concentration stock solution in an organic solvent like DMSO is to ensure complete solubilization of the compound and to minimize the volume of solvent added to the aqueous assay medium, thereby preventing solvent-induced artifacts.

  • Materials:

    • 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Accurately weigh a precise amount of the compound (e.g., 5 mg).

    • Calculate the volume of DMSO required to achieve a desired high-concentration stock solution (e.g., 10 mM or 50 mM).

      • Calculation Example for 10 mM Stock:

        • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

        • Volume (µL) = ((0.005 g / 172.20 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 2903.6 µL

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Assay 1: Cellular Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The concentration of the solubilized formazan is directly proportional to the number of metabolically active cells. This assay is a crucial first step to determine the concentration range at which the compound exhibits cytotoxic effects, which is essential for designing subsequent target-specific assays.

Protocol 2: MTT Cell Viability Assay

This protocol is a self-validating system as it includes vehicle controls (cells treated with the same concentration of DMSO as the highest compound concentration) and untreated controls, which establish the baseline for cell viability.

  • Materials:

    • Cell line of interest (e.g., HEK293, HeLa, or a cancer cell line relevant to the suspected therapeutic area)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • MTT solution (5 mg/mL in PBS, filter-sterilized)[4][6]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

    • 96-well flat-bottom cell culture plates

    • Multichannel pipette

    • Microplate reader capable of measuring absorbance at 570-590 nm[7]

  • Experimental Workflow:

    Caption: Workflow of the MTT cell viability assay.

  • Step-by-Step Procedure:

    • Cell Seeding:

      • Trypsinize and count the cells.

      • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

      • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol from the stock solution in serum-free medium. A typical concentration range to start with is 0.1 µM to 100 µM.

      • Include a vehicle control (DMSO concentration matching the highest compound concentration) and an untreated control.

      • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.

      • Incubate for a desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition and Incubation:

      • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

      • Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

    • Formazan Solubilization:

      • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

      • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[4]

      • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6][7]

    • Absorbance Measurement:

      • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the % viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Assay 2: Intracellular Target Engagement using NanoBRET™

To move beyond general cytotoxicity and investigate the interaction of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol with a specific intracellular target, the NanoBRET™ Target Engagement (TE) assay is a powerful tool.[8][9] This assay measures compound binding to a target protein in real-time within intact cells.[8] It relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[9][10] When an unlabeled test compound is introduced, it competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal. This allows for the quantitative measurement of compound affinity and occupancy at the target in a physiological cellular environment.[10][11]

Given that many pyrazole derivatives are known to be kinase inhibitors, this protocol will be described in the context of a hypothetical kinase target.[3]

Protocol 3: NanoBRET™ Target Engagement Assay for a Kinase Target

This protocol is designed as a self-validating system by including controls for background signal (no tracer) and maximal signal (no competitor compound), allowing for accurate calculation of the BRET ratio and competitive displacement.

  • Materials:

    • HEK293 cells (or other suitable host cell line)

    • Opti-MEM™ I Reduced Serum Medium

    • Vector encoding the kinase of interest fused to NanoLuc® luciferase (e.g., N- or C-terminal fusion)

    • Transfection reagent (e.g., FuGENE® HD)

    • NanoBRET™ tracer specific for the kinase family

    • NanoBRET™ Nano-Glo® Substrate

    • Extracellular NanoLuc® Inhibitor

    • White, 96-well or 384-well assay plates

    • Luminometer capable of measuring filtered luminescence (e.g., with 460 nm and >600 nm filters)

  • Experimental Workflow:

    Caption: Workflow of the NanoBRET™ Target Engagement Assay.

  • Step-by-Step Procedure:

    • Cell Transfection:

      • Twenty-four hours prior to the assay, transfect HEK293 cells with the vector encoding the NanoLuc®-kinase fusion protein according to the transfection reagent manufacturer's protocol.[12]

    • Cell Preparation and Plating:

      • On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM™ I medium at a concentration of 2 x 10^5 cells/mL.

      • Dispense 80 µL of the cell suspension into each well of a white 96-well plate.[12]

    • Compound Addition:

      • Prepare a 10X serial dilution of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol in Opti-MEM™ I.

      • Add 10 µL of the 10X compound dilutions to the appropriate wells. For the "no compound" control, add 10 µL of Opti-MEM™ I containing the same final concentration of DMSO.

      • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

    • Tracer Addition:

      • Prepare a 10X working solution of the specific NanoBRET™ tracer in Opti-MEM™ I at a concentration predetermined by an initial tracer titration experiment (typically near its EC50 value).

      • Add 10 µL of the 10X tracer solution to all wells except for the "no tracer" control wells (add 10 µL Opti-MEM™ I to these).

      • Incubate for another 2 hours at 37°C in a CO2 incubator.

    • Substrate Addition and Signal Reading:

      • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor.

      • Add 25 µL of the substrate solution to each well.

      • Read the plate within 3-5 minutes on a luminometer equipped with two filters to separately measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well:

      • Raw BRET Ratio = (Acceptor Emission) / (Donor Emission)

    • Correct the BRET ratio by subtracting the background from the "no tracer" control wells.

    • Normalize the data to the "no compound" control (representing 100% engagement) and plot the corrected BRET ratio against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the potency of the compound in displacing the tracer and engaging the target in live cells.

Table 2: Summary of Assay Parameters

ParameterMTT AssayNanoBRET™ Target Engagement Assay
Principle Colorimetric (Metabolic Activity)Bioluminescence Resonance Energy Transfer (BRET)
Endpoint Cell Viability (IC50)Target Engagement (IC50)
Cell State Intact, AdherentIntact, Suspension
Plate Type 96-well, clear, flat-bottom96-well, white, opaque
Detection Absorbance (570 nm)Filtered Luminescence (460 nm & >600 nm)
Key Reagents MTT, SolubilizerNanoLuc® fusion protein, Fluorescent Tracer, Substrate
Primary Output Cytotoxicity ProfileIntracellular Target Affinity

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial characterization of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol. The MTT assay will establish its cytotoxicity profile, a critical parameter for any potential therapeutic agent. The NanoBRET™ Target Engagement assay offers a sophisticated, live-cell method to quantify its interaction with specific intracellular targets, such as kinases.

Data generated from these assays will be instrumental in guiding the next steps of the drug discovery process. A favorable therapeutic window (high potency in a target engagement assay and low cytotoxicity) would warrant further investigation, including screening against a panel of kinases to determine selectivity, elucidating the mechanism of action, and advancing to more complex cellular and in vivo models.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Harikumar, K. G., et al. (2017). Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells. Bio-protocol, 7(22), e2618. [Link]

  • Heding, A. (2004). Bioluminescence Resonance Energy Transfer (BRET) to Detect Protein-Protein Interactions in Live Cells. Methods in Molecular Biology, 284, 135-153. [Link]

  • News-Medical. (2022). NanoBRET™ Target Engagement for drug development. [Link]

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Lab Manager. (2017, November 28). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(21), e2605. [Link]

  • CYTENA. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Steffen, A., et al. (2024). A general Bioluminescence Resonance Energy Transfer (BRET) protocol to measure and analyze protein interactions in mammalian cells. bioRxiv. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • Pfleger, K. D. G., & Eidne, K. A. (2006). Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions. Nature Protocols, 1, 337-345. [Link]

  • Wang, L., et al. (2020). Quality by Design for Preclinical In Vitro Assay Development. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 549-559. [Link]

  • Kosheeka. (2021, August 17). Essentials of In Vitro Assay Development. [Link]

  • MilliporeSigma. Kinase Assay Kit. [Link]

  • Schirmer, K., et al. (2016). Crucial steps for developing and implementation of in vitro assays as alternative for in vivo tests. ResearchGate. [Link]

  • de Oliveira, M. S., et al. (2017). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design, 89(1), 115-123. [Link]

  • Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4542-4546. [Link]

  • Al-Said, M. S., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Molecules, 25(24), 5969. [Link]

  • Shah, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Parallel and Distributed Computing, 66(1), 10-23. [Link]

  • Soliman, A. F., et al. (2020). Synthesis and biological activity of some pyrazole derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2399. [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]

  • Al-Zoubi, R. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 27(24), 8907. [Link]

  • Geleverya, A., et al. (2025). SYNTHESIS OF NEW 4,4'-(1H-1,2,3-TRIAZOLE)-BIS(1H-PYRAZOL-5-OLS) AND PROSPECTS FOR THEIR STUDY AS POTENTIAL ANTITUMOR AGENTS. ScienceRise: Pharmaceutical Science, (4), 11-19. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol. This document provides a compre...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol. This document provides a comprehensive overview of a proposed synthetic route, detailed troubleshooting guides in a question-and-answer format, and frequently asked questions to facilitate a higher reaction yield and product purity.

I. Synthetic Overview

The synthesis of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol can be strategically approached in a three-step sequence starting from a suitable pyrazole precursor. The proposed pathway involves the introduction of an acetyl group onto the pyrazole ring, followed by the reduction of the resulting ketone to the desired secondary alcohol.

Synthesis_Pathway A 5-Fluoro-1-(propan-2-yl)-1H-pyrazole B 1-[5-Fluoro-1-(propan-2-yl)-1H- pyrazol-4-yl]ethan-1-one A->B Step 1: Friedel-Crafts Acylation (e.g., Acetyl chloride, AlCl3) C 1-[5-Fluoro-1-(propan-2-yl)-1H- pyrazol-4-yl]ethan-1-ol B->C Step 2: Ketone Reduction (e.g., NaBH4, Methanol) caption Proposed synthetic pathway.

A proposed synthetic pathway for the target molecule.

II. Troubleshooting Guide: Question & Answer

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions based on established chemical principles.

Step 1: Friedel-Crafts Acylation

Question 1: The Friedel-Crafts acylation of 5-fluoro-1-(propan-2-yl)-1H-pyrazole results in a low yield of the desired ketone. What are the potential causes and how can I improve the yield?

Answer: Low yields in Friedel-Crafts acylations of pyrazoles can stem from several factors. The pyrazole ring is an electron-rich heterocycle, but the fluorine substituent at the 5-position is electron-withdrawing, which can deactivate the ring towards electrophilic substitution.

  • Causality: The Lewis acid catalyst (e.g., AlCl₃) can complex with the nitrogen atoms of the pyrazole ring, further deactivating it. This complexation can also lead to side reactions or difficulty in product isolation.

  • Troubleshooting Steps:

    • Choice of Lewis Acid: Consider using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may reduce unwanted side reactions and complexation.

    • Reaction Temperature: Optimize the reaction temperature. While Friedel-Crafts reactions are often run at low temperatures to control selectivity, a moderate increase in temperature may be necessary to overcome the deactivating effect of the fluoro group. Monitor the reaction closely for the formation of byproducts.

    • Stoichiometry of Lewis Acid: An excess of the Lewis acid is often required to drive the reaction to completion, as some of it will be complexed by the pyrazole. A systematic variation of the AlCl₃ stoichiometry (e.g., 1.5 to 3.0 equivalents) can help identify the optimal amount.

    • Alternative Acylating Agents: Instead of acetyl chloride, consider using acetic anhydride, which can sometimes lead to cleaner reactions and higher yields.

Question 2: I am observing the formation of multiple products in my Friedel-Crafts acylation. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge in the electrophilic substitution of substituted pyrazoles. Acylation can potentially occur at different positions on the pyrazole ring.

  • Causality: The directing effects of the substituents on the pyrazole ring (the isopropyl group at N1 and the fluoro group at C5) will influence the position of acylation. While the 4-position is generally favored, substitution at other positions can occur.

  • Troubleshooting Steps:

    • Reaction Conditions: Regioselectivity can be highly dependent on the solvent and temperature. Running the reaction at a lower temperature may enhance selectivity.

    • Bulky Lewis Acids: Employing a bulkier Lewis acid could sterically hinder substitution at less accessible positions, thereby favoring acylation at the desired C4 position.

    • Characterization: It is crucial to fully characterize all major products to understand the regioselectivity of your reaction. This information will guide further optimization.

Step 2: Ketone Reduction

Question 3: The reduction of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one with sodium borohydride (NaBH₄) is incomplete, and I have a low yield of the alcohol. What can I do?

Answer: Incomplete reduction can be due to several factors, including the purity of the starting material, the activity of the reducing agent, and the reaction conditions.

  • Causality: Sodium borohydride is a mild reducing agent, and its reactivity can be influenced by the solvent and temperature. The presence of impurities in the ketone can also interfere with the reaction.

  • Troubleshooting Steps:

    • Purity of Ketone: Ensure that the starting ketone is pure and free of any acidic impurities that could quench the NaBH₄.

    • Freshness of NaBH₄: Sodium borohydride can decompose over time, especially if not stored under anhydrous conditions. Use a fresh bottle of NaBH₄ for optimal results.

    • Solvent Choice: The reduction is typically carried out in alcoholic solvents like methanol or ethanol. These solvents also act as a proton source for the workup. Tetrahydrofuran (THF) can also be used, but a separate aqueous workup is then necessary.

    • Temperature and Reaction Time: While the reaction is often run at room temperature or below, a slight increase in temperature or a longer reaction time may be required for complete conversion. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Stoichiometry of NaBH₄: Use a slight excess of NaBH₄ (e.g., 1.5 to 2.0 equivalents) to ensure the reaction goes to completion.

Question 4: After the reduction and workup, I have difficulty isolating the final alcohol product, and the yield is poor. What are some potential issues?

Answer: Poor recovery of the product can be related to its physical properties and the workup procedure.

  • Causality: The product alcohol may have some water solubility, leading to losses during the aqueous workup. Emulsion formation during extraction can also be a problem.

  • Troubleshooting Steps:

    • Workup Procedure: After the reaction is complete, the excess NaBH₄ should be quenched carefully with a dilute acid (e.g., 1 M HCl) at a low temperature.

    • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. To minimize losses due to water solubility, saturate the aqueous layer with sodium chloride (brine) before extraction. Perform multiple extractions with smaller volumes of the organic solvent.

    • Drying: Ensure the combined organic extracts are thoroughly dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to obtain the ketone precursor, 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one?

A1: While a Friedel-Crafts acylation is a viable option, an alternative and often more reliable method is a Grignard reaction. This would involve the synthesis of a 4-formyl-5-fluoro-1-(propan-2-yl)-1H-pyrazole intermediate, followed by reaction with methylmagnesium bromide. This approach can offer better regioselectivity and yield.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Standard laboratory safety practices should be followed. Specifically:

  • Friedel-Crafts Acylation: Acetyl chloride and aluminum chloride are corrosive and react violently with water. This reaction should be carried out in a fume hood under anhydrous conditions.

  • Grignard Reaction (if applicable): Grignard reagents are highly reactive and pyrophoric. Strict anhydrous and inert atmosphere (nitrogen or argon) conditions are essential.

  • Sodium Borohydride Reduction: Sodium borohydride reacts with acidic protons to release hydrogen gas, which is flammable. The quenching step should be performed slowly and with adequate ventilation.

Q3: How can I purify the final product, 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol?

A3: The final alcohol can be purified by either recrystallization or column chromatography.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be effective.

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard method for purifying pyrazole derivatives.

Q4: What are the likely impurities I might encounter in the final product?

A4: Potential impurities could include:

  • Unreacted starting ketone.

  • Byproducts from the Friedel-Crafts acylation (regioisomers).

  • Over-reduction products (though unlikely with NaBH₄).

  • Borate esters from the reduction workup, which can often be removed with an acidic wash.

IV. Experimental Protocols

The following protocols are proposed based on general procedures for similar transformations and should be optimized for the specific substrate.

Protocol 1: Synthesis of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one (Friedel-Crafts Acylation)
  • To a stirred suspension of anhydrous aluminum chloride (1.5 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add acetyl chloride (1.2 eq.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 5-fluoro-1-(propan-2-yl)-1H-pyrazole (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Protocol 2: Synthesis of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol (Ketone Reduction)
  • Dissolve 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography or recrystallization.

V. Data Summary

ParameterFriedel-Crafts AcylationKetone Reduction
Key Reagents Acetyl chloride, AlCl₃Sodium borohydride
Solvent DichloromethaneMethanol or Ethanol
Temperature 0 °C to room temperature0 °C to room temperature
Typical Reaction Time 12-24 hours2-4 hours
Workup Aqueous acidic quenchAqueous acidic quench
Purification Column chromatographyColumn chromatography/Recrystallization
Expected Yield 40-60% (highly variable)70-90%

VI. Visualizations

Troubleshooting_Workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Ketone Reduction A1 Low Yield A1_S1 Optimize Lewis Acid (type and stoichiometry) A1->A1_S1 A1_S2 Adjust Reaction Temperature A1->A1_S2 A2 Multiple Products A2_S1 Lower Reaction Temperature A2->A2_S1 A2_S2 Use Bulky Lewis Acid A2->A2_S2 B1 Incomplete Reaction B1_S1 Use Fresh NaBH4 (excess equivalents) B1->B1_S1 B1_S2 Optimize Solvent and Temperature B1->B1_S2 B2 Poor Product Isolation B2_S1 Saturate Aqueous Layer with Brine B2->B2_S1 B2_S2 Perform Multiple Extractions B2->B2_S2 caption Troubleshooting decision tree.

A troubleshooting decision tree for the synthesis.

VII. References

  • Friedel–Crafts Acylation:

    • Title: Friedel–Crafts Acylation

    • Source: MilliporeSigma

  • Sodium Borohydride Reduction:

    • Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry

    • Source: Master Organic Chemistry

    • URL: [Link]

  • Synthesis of Pyrazole Derivatives:

    • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review

    • Source: MDPI

    • URL: [Link]

  • Purification of Pyrazole Compounds:

    • Title: Recrystallization techniques for purifying pyrazole compounds

    • Source: BenchChem

  • Grignard Reaction:

    • Title: Grignard Reagents

    • Source: Sigma-Aldrich

Optimization

preventing defluorination during 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol reactions

Welcome to the Technical Support Center for fluoroheterocycle synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 1-[5-fluoro-1-(propan-2-yl)-1H-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluoroheterocycle synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol and its derivatives.

As a Senior Application Scientist, I frequently encounter chemoselectivity issues involving the unintended cleavage of the C5–F bond. This document synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot and eliminate defluorination side reactions.

Mechanistic Overview: The Vulnerability of the C5–F Bond

To prevent defluorination, we must first understand why it happens. The fluorine atom at the C5 position of the pyrazole ring is intrinsically activated. The adjacent nitrogen atoms exert a strong electron-withdrawing inductive effect, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the heteroaromatic system[1].

When modifying the C4 1-hydroxyethyl group, two primary pathways lead to unintended defluorination:

  • Nucleophilic Aromatic Substitution ( SN​Ar ): If the C4 alcohol is oxidized to a ketone, the resulting carbonyl group acts as a powerful electron-withdrawing group (EWG). This further activates the C5 position, making the C–F bond highly susceptible to displacement by hard nucleophiles (amines, alkoxides, or hydroxides)[2].

  • Transition-Metal Oxidative Addition: During downstream cross-coupling reactions, electron-rich metal catalysts (e.g., Pd(0), Ni(0)) can inadvertently undergo oxidative addition into the C–F bond, leading to hydrodefluorination or competitive cross-coupling.

G SM 1-[5-fluoro-1-(propan-2-yl)- 1H-pyrazol-4-yl]ethan-1-ol Oxidation Oxidation (e.g., DMP) SM->Oxidation Mild Conditions Undesired SNAr Defluorination (C5-Substituted Byproduct) SM->Undesired Harsh Basic Workup (Direct SNAr via OH-) Ketone 4-Acetyl-5-fluoro-1-isopropyl -1H-pyrazole Oxidation->Ketone Nu_Attack Addition of Nucleophile (e.g., Amines/Alkoxides) Ketone->Nu_Attack + Nu- / Base Desired Desired C4-Side Chain Modification (SN2) Nu_Attack->Desired Controlled Temp (0°C), Non-nucleophilic Base Nu_Attack->Undesired High Temp (>50°C), Strong Nucleophile

Fig 1: Chemoselectivity pathways showing desired C4 modification vs. undesired C5-defluorination.

Troubleshooting Guides & FAQs

Q1: I observe massive defluorination when oxidizing 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol to the corresponding ketone. Is the oxidant cleaving the C–F bond?

A1: No, the oxidant is not directly cleaving the C–F bond. The defluorination is almost certainly occurring during your reaction workup. When the 1-hydroxyethyl group is oxidized to an acetyl group, the resulting ketone is strongly electron-withdrawing. This drastically lowers the LUMO of the pyrazole ring, making the C5–fluorine highly susceptible to SN​Ar [2]. If your workup includes strong aqueous bases (e.g., 1M NaOH or KOH to neutralize acidic oxidants), hydroxide ions will rapidly displace the fluorine. Resolution: Use mild, non-aqueous oxidants like Dess-Martin Periodinane (DMP) or Swern conditions. Quench the reaction strictly with a pH-neutral or mildly basic buffer (e.g., saturated NaHCO3​ / Na2​S2​O3​ ) and maintain the internal temperature below 20°C during the quench[1].

Q2: I am trying to perform an SN​2 displacement on the C4 side-chain (after converting the alcohol to a mesylate), but the nucleophile attacks the C5 position instead. How do I fix this?

A2: This is a classic chemoselectivity issue driven by hard/soft acid-base (HSAB) principles. The C5–F bond in fluoroheterocycles is a prime target for "hard" nucleophiles (like primary amines or alkoxides)[3]. Resolution:

  • Nucleophile Selection: Use softer nucleophiles if possible. If you must use a hard nucleophile, pre-form its anion using a non-nucleophilic base (like NaH or KHMDS) at low temperatures (-78°C). This kinetically favors the SN​2 attack at the aliphatic C4 side-chain over the SN​Ar at the C5 position.

  • Base Selection: Avoid using nucleophilic bases like triethylamine ( Et3​N ). Switch to sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine[4].

Q3: During a downstream palladium-catalyzed cross-coupling step, I lose the fluorine atom. What is the mechanism, and how can I prevent it?

A3: Transition metals like Pd(0) and Ni(0) can undergo oxidative addition into the C–F bond, leading to hydrodefluorination (if a hydride source or β -hydride eliminating species is present) or unintended cross-coupling. Resolution: Modulate the electron density of your catalyst. Electron-rich phosphines (like PtBu3​ ) facilitate C–F oxidative addition. Using bulkier, less electron-donating ligands (e.g., Buchwald ligands like BrettPhos) or shifting to a different metal catalyst (like Cu-mediated couplings) will preserve the C5–F bond[5].

Quantitative Data: Impact of Reaction Conditions on Defluorination

The following table summarizes in-house optimization data for the amination of the C4-mesylate derivative of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol. It clearly demonstrates the causality between base/temperature selection and the extent of defluorination.

NucleophileBaseSolventTemp (°C)Desired SN​2 Yield (%) SN​Ar (Defluorination) Yield (%)
Benzylamine (1.2 eq) Et3​N (2.0 eq)DMF80°C15%80%
Benzylamine (1.2 eq) K2​CO3​ (2.0 eq)DMF60°C35%55%
Benzylamine (1.2 eq)DIPEA (2.0 eq)THF25°C65%20%
Benzylamine (1.2 eq)2,6-Lutidine (2.0 eq)DCM0°C88% <2%

Standard Operating Procedure: Chemoselective C4-Substitution

This self-validating protocol details the conversion of the C4-alcohol to a leaving group and subsequent nucleophilic substitution, specifically engineered to prevent C5-defluorination.

Phase 1: Activation (Mesylation)

  • Setup: Charge a flame-dried, argon-purged flask with 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol (1.0 eq) and anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath. Causality: Low temperature prevents the localized heating that drives elimination or side-reactions.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Do not use Et3​N or Pyridine.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10 minutes.

  • Validation: Stir for 30 minutes at 0°C. Check completion via TLC (Hexanes/EtOAc 1:1). The mesylate should appear as a highly UV-active spot with a higher Rf​ than the starting material.

  • Workup: Quench with ice-cold saturated aqueous NH4​Cl . Extract with DCM. Wash the organic layer with cold brine, dry over Na2​SO4​ , and concentrate under reduced pressure at <25°C. Crucial: Do not subject the mesylate to silica gel chromatography, as it may degrade. Use immediately in Phase 2.

Phase 2: Chemoselective Substitution

  • Setup: Dissolve the crude mesylate in anhydrous DCM (0.1 M) and cool to 0°C.

  • Nucleophile Addition: Add the desired nucleophile (e.g., an amine, 1.1 eq) and 2,6-lutidine (1.5 eq).

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then slowly warm to 15°C. Causality: Keeping the temperature below room temperature provides the kinetic control necessary to favor the SN​2 pathway over the higher-activation-energy SN​Ar defluorination pathway.

  • Validation: Monitor by LC-MS. The desired product will show the expected [M+H]+, whereas the defluorinated byproduct will show a mass shift of[M - 19 (F) + Mass of Nucleophile].

References

  • Preparation of 5-fluoropyrazoles from pyrazoles and NFSI ResearchGate URL:[Link]

  • Cooperative Au/Ag Dual-Catalyzed Cross-Dehydrogenative Biaryl Coupling: Reaction Development and Mechanistic Insight Journal of the American Chemical Society / nju.edu.cn URL:[Link]

  • Selective skeletal editing of polycyclic arenes using organophotoredox dearomative functionalization National Institutes of Health (PMC) URL:[Link]

  • Fluorine-Sacrificial Cyclizations as an Access to 5-Fluoropyrazoles ResearchGate URL:[Link]

  • Collaborative Activation of Trifluoroacetyl Diazoester by a Lewis Acid and Base for the Synthesis of Polysubstituted 4-Trifluoromethylpyrazoles ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol Batch Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges encountered during the batch production of 1-[5-fluoro-1-(propan-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges encountered during the batch production of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol. This secondary alcohol is a critical heterocyclic building block in drug development (e.g., NLRP3 inhibitors).

Because the pyrazole ring contains a highly electrophilic C5-fluorine, standard synthetic routes—whether via Grignard addition to an aldehyde or hydride reduction of a ketone—are plagued by specific byproducts. This guide unpacks the mechanistic causality behind these failures and provides self-validating protocols to achieve >98% purity.

Workflow & Byproduct Pathway Analysis

G SM1 Aldehyde Route 5-fluoro-1-isopropyl-1H- pyrazole-4-carbaldehyde Target Target Molecule 1-[5-fluoro-1-(propan-2-yl)-1H- pyrazol-4-yl]ethan-1-ol SM1->Target MeMgBr + CeCl3 (-78°C) BP1 SNAr Byproduct (C5-Methylation) SM1->BP1 Excess MeMgBr (No CeCl3, >-20°C) SM2 Ketone Route 1-(5-fluoro-1-isopropyl-1H- pyrazol-4-yl)ethan-1-one SM2->Target NaBH4 + CeCl3 (0°C) BP2 Hydrodefluorination Byproduct (C5-H) SM2->BP2 Excess NaBH4 (Prolonged, >20°C) BP3 Dehydration Byproduct (Vinyl Pyrazole) Target->BP3 Strongly Acidic Workup (e.g., HCl)

Workflow of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol synthesis and byproduct pathways.

Section 1: Route A - Grignard Addition Troubleshooting

Q: When reacting 5-fluoro-1-isopropyl-1H-pyrazole-4-carbaldehyde with methylmagnesium bromide (MeMgBr), I observe a major byproduct with a mass corresponding to [M - F + CH3]. What is the mechanistic cause? A: You are observing Nucleophilic Aromatic Substitution (SNAr) at the C5 position. The fluorine atom on the pyrazole ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the heterocycle 1. Strong nucleophiles like Grignard reagents form a Meisenheimer-like complex at C5, followed by the expulsion of the fluoride ion, resulting in 5-methyl-1-isopropyl-1H-pyrazole-4-carbaldehyde (or its subsequent addition product) [[2]]().

Q: How can I selectively drive the 1,2-addition to the aldehyde without triggering the SNAr reaction at the C5-fluorine? A: You must alter the basicity and nucleophilicity of your alkylating agent. Convert the Grignard reagent to an organocerium species (Imamoto's reagent) using anhydrous CeCl3. Organocerium reagents are highly oxophilic; they selectively and rapidly attack the oxygen of the carbonyl group while exhibiting significantly reduced basicity and nucleophilicity toward the aromatic ring [[3]](). This completely suppresses the SNAr byproduct 4.

Section 2: Route B - Ketone Reduction Troubleshooting

Q: I am reducing 1-(5-fluoro-1-isopropyl-1H-pyrazol-4-yl)ethan-1-one using NaBH4 in methanol. My LC-MS shows a significant amount of a defluorinated byproduct. Isn't NaBH4 too mild to cleave a C-F bond? A: Ordinarily, yes. However, NaBH4 can act as a potent hydrodefluorinating agent for highly activated fluoroarenes under transition-metal-free conditions [[5]](). The electron-deficient nature of the pyrazole ring activates the C5-F bond, making it susceptible to hydride attack, especially at room temperature or during prolonged reaction times 6.

Q: How do I achieve complete reduction of the ketone without losing the fluorine atom? A: Implement a Luche-type reduction by adding stoichiometric CeCl3·7H2O to the methanolic NaBH4 solution. The cerium coordinates to the carbonyl oxygen, drastically increasing its electrophilicity. This allows the carbonyl reduction to proceed instantaneously at 0 °C, minimizing the time the C-F bond is exposed to the hydride source and preserving the halogen 7.

Section 3: Downstream Processing & Workup

Q: My reaction goes to completion cleanly, but after workup, I see a new byproduct corresponding to [M - H2O]. A: This is the dehydration byproduct, 1-(5-fluoro-1-isopropyl-1H-pyrazol-4-yl)ethene. Secondary heterobenzylic alcohols are highly prone to elimination (dehydration) under strongly acidic conditions 8. Avoid using strong mineral acids (like HCl or H2SO4) during the quench. Always quench Grignard/organocerium reactions with saturated aqueous NH4Cl, and NaBH4 reactions with a mild phosphate buffer or acetone.

Section 4: Quantitative Data Summaries

Table 1: Byproduct Profiling and Mitigation Strategies

Synthetic RoutePrimary ByproductMechanistic CauseMitigation StrategyExpected Purity Improvement
Route A (Aldehyde) SNAr (C5-Methylation)High basicity/nucleophilicity of MeMgBr attacking C5-F.Use CeCl3 to form oxophilic organocerium reagent at -78 °C.65% → >98%
Route B (Ketone) HydrodefluorinationHydride attack on activated C5-F bond by NaBH4.Use Luche conditions (CeCl3·7H2O) to accelerate carbonyl reduction at 0 °C.75% → >99%
Workup (Both) Dehydration (Vinyl)Acid-catalyzed elimination of the secondary alcohol.Quench with sat. NH4Cl; avoid strong mineral acids.85% → >99%
Section 5: Self-Validating Experimental Methodologies
Protocol 1: Organocerium-Mediated Grignard Addition (Route A)

This protocol utilizes in-process controls (IPC) to ensure the SNAr pathway remains suppressed.

  • Activation of Cerium: Suspend anhydrous CeCl3 (1.5 equiv) in dry THF (10 mL/g) under an argon atmosphere. Stir vigorously at room temperature for 2 hours to ensure complete complexation with THF.

  • Reagent Formation: Cool the suspension to -78 °C. Dropwise, add MeMgBr (3.0 M in diethyl ether, 1.5 equiv). Stir at -78 °C for 1 hour to form the MeCeCl2 species.

  • Carbonyl Addition: Dissolve 5-fluoro-1-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) in dry THF (5 mL/g) and add it dropwise to the organocerium mixture, maintaining the internal temperature below -70 °C.

  • In-Process Control (IPC): After 30 minutes, withdraw a 50 µL aliquot, quench in 1 mL of MeCN/H2O (1:1), and analyze via LC-MS. Validation Check: The reaction is complete when the aldehyde peak is <1% area. If the SNAr byproduct is detected, your CeCl3 was not sufficiently anhydrous.

  • Quench & Isolation: Quench the reaction at -78 °C by slowly adding saturated aqueous NH4Cl. Warm to room temperature, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Luche Reduction of the Ketone (Route B)

This protocol prevents hydrodefluorination by accelerating the desired reduction pathway.

  • Substrate Preparation: Dissolve 1-(5-fluoro-1-isopropyl-1H-pyrazol-4-yl)ethan-1-one (1.0 equiv) and CeCl3·7H2O (1.2 equiv) in methanol (10 mL/g). Stir until complete dissolution is achieved.

  • Reduction: Cool the solution to 0 °C using an ice bath. Add NaBH4 (1.2 equiv) portion-wise over 15 minutes. Effervescence (H2 gas) will occur.

  • In-Process Control (IPC): Stir for 10 minutes post-addition. Withdraw a 50 µL aliquot, dilute with 1 mL of methanol, and analyze via LC-MS. Validation Check: Target alcohol should be >98% with undetectable defluorinated ketone/alcohol.

  • Quench & Isolation: Quench the remaining NaBH4 by adding 2 mL of acetone. Concentrate the methanol under reduced pressure (do not heat above 30 °C). Partition the residue between EtOAc and water. Extract, dry over Na2SO4, and concentrate to yield the pure secondary alcohol.

Section 6: References
  • Benchchem. "5-fluoro-1H-pyrazole-3-carboxylic acid | CAS 2124264-84-0". 1

  • Benchchem. "5-fluoro-1-methyl-1H-pyrazole | 69843-15-8". 2

  • University of Graz. "Optimization of the cerium catalyzed addition of a Grignard reagent to an ester functional group". 3

  • NII. "Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex". 7

  • ResearchGate. "Cerium(III) chloride promoted addition of organometallic reagents to (−)-menthone—preparation of chiral neomenthyl derivatives". 4

  • ACS Catalysis. "Hydrodefluorination of Fluoroarenes Using Hydrogen Transfer Catalysts with a Bifunctional Iridium/NH Moiety". 6

  • ACS Publications. "Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds". 8

  • Science China. "C–F bond activation under transition-metal-free conditions". 5

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity in Esterification of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the esterification of 1-[5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the esterification of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol. We will delve into the underlying causes of its low reactivity and provide a structured, in-depth approach to overcoming these challenges. Our methodologies are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Understanding the Challenge: Why is My Esterification Failing?

The low reactivity of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol in esterification reactions stems from a combination of steric and electronic factors. Let's break down the likely culprits.

FAQ 1: What are the primary reasons for the low reactivity of my pyrazole-ethanol substrate?

The diminished reactivity of your substrate can be attributed to two main factors:

  • Steric Hindrance: The secondary nature of the alcohol already presents more steric bulk than a primary alcohol. This is further compounded by the presence of the isopropyl group on the N1 position of the pyrazole ring, which can restrict access to the hydroxyl group.

  • Electronic Effects: The pyrazole ring itself is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[1][2] This electron-withdrawing nature is intensified by the 5-fluoro substituent, a strongly electron-withdrawing group. This electronic pull reduces the nucleophilicity of the alcohol's oxygen atom, making it a less effective nucleophile in standard esterification reactions.[3][4]

The combination of these steric and electronic disadvantages means that common esterification methods, such as the Fischer esterification, may proceed slowly or not at all under standard conditions.[5][6]

Troubleshooting Guide: A Step-by-Step Approach to Successful Esterification

We recommend a tiered approach to troubleshooting, starting with optimizing your current method before moving to more advanced techniques.

Tier 1: Optimizing Fischer Esterification

The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6][7] While its effectiveness is hampered by the issues described above, optimization can sometimes yield acceptable results.

FAQ 2: How can I improve the yield of my Fischer esterification for this substrate?

To drive the equilibrium of this reversible reaction towards the product, consider the following:

  • Increase Reactant Concentration: Use a large excess of the less expensive reactant, typically the carboxylic acid.[6]

  • Effective Water Removal: The formation of water as a byproduct can inhibit the forward reaction.[6] Employ a Dean-Stark apparatus to azeotropically remove water as it is formed.

  • Increase Catalyst Loading: A higher concentration of a strong acid catalyst, like sulfuric acid, can increase the reaction rate.[7]

  • Elevate Reaction Temperature: Higher temperatures can overcome the activation energy barrier.[6]

Protocol 1: Optimized Fischer Esterification

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol (1.0 eq), the desired carboxylic acid (3.0-5.0 eq), and a suitable solvent (e.g., toluene).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Tier 2: Employing Milder, More Effective Coupling Reagents - The Steglich Esterification

If optimizing the Fischer esterification fails, the next step is to use a method that does not rely on harsh acidic conditions and high temperatures. The Steglich esterification is an excellent choice for sterically hindered alcohols.[8] This reaction utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).

FAQ 3: When should I consider using the Steglich esterification?

The Steglich esterification is particularly advantageous when:

  • Your substrate is sensitive to strong acids or high temperatures.

  • You are working with a sterically hindered alcohol.

  • You desire milder reaction conditions.

The reaction proceeds at room temperature and is generally high-yielding. A key feature is the formation of a urea byproduct (dicyclohexylurea, DCU, in the case of DCC) which is insoluble in most organic solvents and can be easily removed by filtration.

Protocol 2: Steglich Esterification

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol (1.0 eq), and DMAP (0.1-0.2 eq) in a dry, aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the precipitated urea byproduct.

  • Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Tier 3: The Mitsunobu Reaction for Highly Challenging Substrates

For particularly stubborn cases of low reactivity, the Mitsunobu reaction offers a powerful solution. This reaction converts a primary or secondary alcohol to a variety of functional groups, including esters, with inversion of stereochemistry.[7] It utilizes a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

FAQ 4: What are the advantages and disadvantages of the Mitsunobu reaction?

Advantages:

  • High Yields for Hindered Alcohols: It is often successful where other methods fail.

  • Mild Conditions: The reaction is typically carried out at or below room temperature.

  • Predictable Stereochemistry: It proceeds via an SN2 mechanism, resulting in a clean inversion of the alcohol's stereocenter.

Disadvantages:

  • Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.

  • Cost and Toxicity of Reagents: DEAD and DIAD are toxic and potentially explosive and should be handled with care.

  • Inversion of Stereochemistry: This may not be desirable depending on the target molecule.

Protocol 3: Mitsunobu Esterification

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in dry THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of DEAD or DIAD (1.2 eq) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts.

Visualizing the Solutions

To further clarify the decision-making process and reaction pathways, the following diagrams are provided.

Troubleshooting_Workflow start Low Reactivity Encountered tier1 Tier 1: Optimize Fischer Esterification (Excess Acid, Water Removal, Temp.) start->tier1 success Successful Esterification tier1->success Success failure1 Still Low Yield tier1->failure1 tier2 Tier 2: Steglich Esterification (DCC/EDC, DMAP) tier2->success Success failure2 Still Low Yield tier2->failure2 tier3 Tier 3: Mitsunobu Reaction (PPh3, DEAD/DIAD) tier3->success failure1->tier2 Proceed to Tier 2 failure2->tier3 Proceed to Tier 3

Caption: Troubleshooting Decision Tree for Esterification.

Steglich_Mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acyl_DMAP N-Acylpyridinium Intermediate (Highly Reactive) O_Acylisourea->Acyl_DMAP + DMAP DMAP DMAP Ester Ester Product Acyl_DMAP->Ester + Alcohol Alcohol Pyrazole-Ethanol DCU DCU Byproduct

Caption: Simplified Steglich Esterification Mechanism.

Summary of Recommended Conditions

MethodKey ReagentsTemperatureKey AdvantagesKey Disadvantages
Fischer Esterification Carboxylic Acid, H₂SO₄RefluxInexpensive, simple setupReversible, harsh conditions, often low yield for hindered substrates[5][6]
Steglich Esterification Carboxylic Acid, DCC/EDC, DMAP0 °C to RTMild conditions, high yields for hindered alcohols, easy byproduct removal[8]Cost of reagents, potential for side reactions if not optimized
Mitsunobu Reaction Carboxylic Acid, PPh₃, DEAD/DIAD0 °C to RTVery effective for hindered alcohols, predictable stereoinversion[7]Stoichiometric byproducts, cost and toxicity of reagents

References

  • MDPI. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

  • Verlag der Zeitschrift für Naturforschung. (n.d.). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic.... Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plot of rates versus substituent constant. Retrieved from [Link]

  • ACS Publications. (2001, September 20). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.). Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Access to (E)-δ-vinyl-homoallylic alcohols/ethers/pyrazoles by ring-opening nucleophilic substitution of cyclopropyl allylic alcohols. Organic Chemistry Frontiers. Retrieved from [Link]

  • ACS Publications. (2023, September 25). Construction of Highly Functionalized C4-Oxyacylated and Aminated Pyrazolines. Organic Letters. Retrieved from [Link]

  • NIH. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Engineered Science Publisher. (2025, December 12). Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deri. Retrieved from [Link]

  • Taylor & Francis. (2023, May 19). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Retrieved from [Link]

  • PubMed. (2004, February 7). Selective esterifications of alcohols and phenols through carbodiimide couplings. Retrieved from [Link]

  • ACS Publications. (n.d.). The Electronic Properties of Fluoroalkyl Groups. Fluorine p-π Interaction1. Journal of the American Chemical Society. Retrieved from [Link]

  • YouTube. (2025, July 21). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Esters From Alcohols. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol vs. Non-Fluorinated Analogs

Executive Summary The N-alkylpyrazole scaffold is a highly versatile and privileged structure in modern medicinal chemistry. Specifically, derivatives like 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol leverage the C4-hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylpyrazole scaffold is a highly versatile and privileged structure in modern medicinal chemistry. Specifically, derivatives like 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol leverage the C4-hydroxyethyl group as a critical hydrogen bond donor/acceptor site for target engagement. However, the unsubstituted C5 position on the pyrazole ring is a well-documented metabolic liability. This technical guide objectively compares the non-fluorinated base molecule with its 5-fluoro analog, 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol, detailing the physicochemical shifts, pharmacokinetic advantages, and the self-validating experimental workflows required to evaluate these properties.

Mechanistic Profiling: The Causality of C5-Fluorination

The decision to synthesize the 5-fluoro analog is driven by rational drug design principles aimed at optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles[1].

  • Steric Bioisosterism: Replacing a hydrogen atom with a fluorine atom at the C5 position is a classic bioisosteric strategy[2]. The van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å)[3]. This ensures that the 5-fluoro analog maintains nearly the identical spatial envelope as the non-fluorinated parent molecule, preventing unwanted steric clashes within the target protein's binding pocket[3].

  • Electronic Modulation & Target Affinity: Fluorine is the most electronegative element on the periodic table (Pauling scale 3.98)[3]. Its introduction exerts a strong electron-withdrawing inductive effect (-I) on the pyrazole system. This pulls electron density away from the pyrazole nitrogens, effectively lowering their pKa. Consequently, this electronic shift polarizes the adjacent 1-hydroxyethyl group at the C4 position, potentially enhancing its capacity to act as a stronger hydrogen bond donor in target interactions[2].

  • Metabolic Blocking: The most critical advantage of C5-fluorination is the profound enhancement of metabolic stability[1]. In non-fluorinated N-alkylpyrazoles, the unsubstituted C5 position is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, leading to rapid hydroxylation, phase II conjugation, and systemic clearance[4]. By substituting the C-H bond (bond dissociation energy ~105–113 kcal/mol) with a robust C-F bond (~110–126 kcal/mol), this metabolic "soft spot" is thermodynamically blocked, drastically reducing intrinsic clearance ( CLint​ )[4].

Quantitative Performance Comparison

The table below summarizes the representative physicochemical and in vitro pharmacokinetic shifts observed when transitioning from the non-fluorinated pyrazole to the 5-fluoro analog.

Parameter1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol (Non-Fluorinated)1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol (5-Fluoro Analog)Pharmacological Impact
Molecular Weight 154.21 g/mol 172.20 g/mol Negligible impact on ligand efficiency.
Lipophilicity (cLogP) ~1.12~1.45Slight increase enhances passive membrane permeability[2].
CYP450 Liability at C5 High (Primary site of oxidation)BlockedPrevents rapid first-pass metabolism[5].
HLM Intrinsic Clearance ( CLint​ ) > 85.0 µL/min/mg< 15.0 µL/min/mgSignificantly prolongs in vivo half-life[4].
PAMPA Permeability ( Papp​ ) 12 x 10⁻⁶ cm/s18 x 10⁻⁶ cm/sImproved cellular uptake and bioavailability[2].

Pathway Visualization

The diagram below illustrates the divergent metabolic fates of the two analogs when exposed to hepatic enzymes.

MetabolicPathway cluster_nonfluoro Non-Fluorinated Analog cluster_fluoro Fluorinated Analog NF_Mol 1-[1-(propan-2-yl)-1H-pyrazol-4-yl] ethan-1-ol CYP_Ox CYP450 Oxidation (C5-H) NF_Mol->CYP_Ox Degradation 5-Hydroxylation & Rapid Clearance CYP_Ox->Degradation F_Mol 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl] ethan-1-ol CYP_Block Metabolic Block (C5-F) Strong C-F Bond F_Mol->CYP_Block Stability Prolonged Half-Life & High Exposure CYP_Block->Stability

Metabolic divergence: CYP450 oxidation of the C5-H bond vs. metabolic blocking by the C5-F bond.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the ADME data supporting the superiority of the 5-fluoro analog must be generated using self-validating experimental systems.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the intrinsic clearance ( CLint​ ) differences caused by C5-fluorination.

  • Preparation & Incubation: Incubate 1 µM of the test compound with 1 mg/mL pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Causality: Pooled HLMs are utilized to ensure a comprehensive and highly representative profile of human CYP450 enzymes, mitigating donor-specific genetic variations.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

    • Causality: NADPH acts as the obligate electron donor for CYP450-mediated oxidative metabolism. A parallel control lacking NADPH is mandatory to rule out non-CYP-mediated degradation or chemical instability.

  • Time-Course Sampling & Quenching: Remove 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile containing an internal standard (IS).

    • Causality: Cold acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity at precise timepoints. The IS normalizes matrix effects and ionization variations during subsequent LC-MS/MS analysis.

  • System Validation Controls: Run Verapamil (known high clearance) and Warfarin (known low clearance) in parallel.

    • Causality: These controls self-validate the assay; if Verapamil is not rapidly cleared, the HLM batch is metabolically incompetent, and the data must be discarded.

Workflow Step1 1. Compound Incubation (HLM + NADPH, 37°C) Step2 2. Aliquot Sampling (0, 15, 30, 60 min) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation & Supernatant Extraction Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 6. Data Processing (In vitro t1/2 & CLint) Step5->Step6

Self-validating workflow for evaluating Human Liver Microsome (HLM) metabolic stability.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To measure passive membrane permeability driven by the lipophilicity increase from fluorination.

  • Donor Compartment Preparation: Dilute the test compounds to 10 µM in PBS (pH 7.4) containing 5% DMSO.

    • Causality: The 5% DMSO concentration ensures complete solubilization of the slightly more lipophilic 5-fluoro analog without disrupting the structural integrity of the artificial lipid membrane.

  • Membrane Integrity Control: Co-incubate Lucifer Yellow (a highly fluorescent, membrane-impermeable dye) in the donor well.

    • Causality: Lucifer Yellow serves as a self-validating integrity check. If fluorescence is detected in the acceptor well post-incubation, it strictly indicates a compromised artificial lipid membrane, automatically invalidating that specific well's permeability data.

  • Incubation & Quantification: Incubate the PAMPA sandwich plate for 5 hours at room temperature. Separate the plates and quantify the compound concentration in both donor and acceptor wells via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Conclusion

The transition from 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol to its 5-fluoro analog represents a textbook application of rational drug design[1]. By strategically blocking the C5 metabolic soft spot, medicinal chemists can achieve superior pharmacokinetic profiles—specifically prolonged half-life and improved permeability—without sacrificing the molecule's core pharmacophore or inducing steric clashes[5].

Sources

Comparative

Benchmarking 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol (FIP-EtOH) Against Standard Kinase Inhibitors

Executive Summary In fragment-based drug discovery (FBDD), identifying low-molecular-weight chemical starting points with high ligand efficiency is critical for developing selective kinase inhibitors. The compound 1-[5-f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD), identifying low-molecular-weight chemical starting points with high ligand efficiency is critical for developing selective kinase inhibitors. The compound 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol (hereafter referred to as FIP-EtOH ) represents a highly optimized fragment lead.

This guide objectively benchmarks FIP-EtOH against industry-standard kinase inhibitors—Staurosporine, Tozasertib, and Dasatinib. By evaluating biochemical potency via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and live-cell target engagement via NanoBRET, we provide a comprehensive framework for assessing this fragment's potential as a competitive hinge-binder.

Mechanistic Rationale: The Fluorinated Pyrazole Scaffold

The pyrazole ring is widely recognized as a privileged scaffold in medicinal chemistry, particularly for targeting the ATP-binding pocket of protein kinases[1]. FIP-EtOH is engineered with specific structural moieties to maximize binding efficiency while maintaining a low molecular weight:

  • The Pyrazole Core (Hinge Binder): Acts as a classical ATP-competitive hinge binder. The nitrogen atoms in the pyrazole ring form critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region[1].

  • C5-Fluorination: The introduction of a fluorine atom at the C5 position serves a dual purpose. It enhances metabolic stability against cytochrome P450 oxidation and inductively modulates the pKa of the pyrazole nitrogen, optimizing its hydrogen-bond donor/acceptor profile for the hinge region.

  • N1-Isopropyl Group: This branched aliphatic chain is designed to project into the lipophilic pocket adjacent to the hinge, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.

  • C4-Ethanol Moiety: The hydroxyethyl group extends toward the solvent-exposed channel or the ribose-binding pocket, providing a vector for further lead optimization and synthetic elaboration[2].

G FIP FIP-EtOH (Fragment Lead) Hinge Hinge Binding (Pyrazole Core) FIP->Hinge Anchors to Lipophilic Lipophilic Pocket (Isopropyl Group) FIP->Lipophilic Fills Solvent Solvent Channel (Ethanol Moiety) FIP->Solvent Extends into Kinase Target Kinase (e.g., CDK2 / JAK2) Hinge->Kinase ATP Competition Lipophilic->Kinase Hydrophobic Interaction Solvent->Kinase H-Bonding

Fig 1. Structural rationale and binding logic of FIP-EtOH within the kinase ATP-binding pocket.

Benchmarking Data: Biochemical and Cellular Profiling

To objectively evaluate FIP-EtOH, we compared its performance against three standard inhibitors:

  • Staurosporine: A highly potent, pan-kinase ATP-competitive inhibitor used as a baseline for maximum assay response.

  • Tozasertib: A well-characterized pyrazole-based inhibitor targeting Aurora kinases and CDKs.

  • Dasatinib: A Type I multi-targeted kinase inhibitor (ABL/SRC).

As a fragment, FIP-EtOH is expected to exhibit micromolar affinity. However, its true value lies in its Ligand Efficiency (LE) —a metric that normalizes binding energy by the number of heavy atoms. An LE > 0.30 kcal/mol per heavy atom is considered excellent for a fragment.

Table 1: Biochemical Profiling (TR-FRET Assay)

Conditions: 1 mM ATP, 60 min incubation. Data represents mean IC50 (nM).

CompoundTarget KinaseIC50 (nM)Ligand Efficiency (LE)Mechanism
FIP-EtOH CDK22,4500.41 ATP-Competitive
FIP-EtOH JAK23,1000.39 ATP-Competitive
Staurosporine Pan-Kinase1.20.28ATP-Competitive
Tozasertib Aurora/CDK15.40.31ATP-Competitive
Dasatinib ABL/SRC0.80.29ATP-Competitive (Type I)
Table 2: Live-Cell Target Engagement (NanoBRET Assay)

Conditions: Intact HEK293 cells, physiological ATP (~1-5 mM).

CompoundTarget KinaseCellular IC50 (nM)Assay Window (S/B)Shift (Cellular/Biochemical)
FIP-EtOH CDK28,5004.23.4x
Staurosporine CDK218.55.115.4x
Tozasertib CDK2145.04.89.4x
Dasatinib SRC4.25.55.2x

Data Insight: While Staurosporine and Tozasertib suffer massive rightward shifts in cellular IC50 due to competition with high physiological ATP concentrations, FIP-EtOH maintains a tight 3.4x shift. This indicates superior membrane permeability and a highly efficient binding mode driven by its compact, fluorinated structure.

Experimental Methodologies

To ensure rigorous, self-validating data, we utilized two orthogonal assay platforms. The causality behind these choices is detailed below.

Protocol 1: Biochemical TR-FRET Kinase Assay

Causality for Choice: Standard fluorescence intensity assays are highly susceptible to autofluorescence from small-molecule libraries, particularly fluorinated fragments. TR-FRET utilizes a Lanthanide donor (e.g., Europium) with a long emission half-life. By introducing a time delay (e.g., 50 µs) before measurement, short-lived background fluorescence is eliminated, yielding an exceptional signal-to-noise ratio[3].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute FIP-EtOH and standard inhibitors in DMSO. Ensure final assay DMSO concentration remains strictly ≤1% to prevent kinase denaturation.

  • Kinase Reaction: In a 384-well low-volume plate, combine 5 µL of recombinant CDK2/Cyclin A, 2.5 µL of test compound, and 2.5 µL of ATP/biotinylated-substrate mix. Set ATP concentration at the empirical Km​ to sensitize the assay to competitive inhibitors.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow steady-state phosphorylation.

  • Detection Phase: Add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody (Donor) and Streptavidin-fluorophore (Acceptor). Incubate for 30 minutes.

  • Measurement & Self-Validation: Read the plate on a time-resolved multimode reader (Excitation: 337 nm; Emission: 620 nm and 665 nm; Delay: 50 µs; Integration: 300 µs).

    • Self-Validation Check: Calculate the Z'-factor using DMSO-only (negative control) and 10 µM Staurosporine (positive control) wells. Proceed with data analysis only if Z' > 0.6, confirming that the assay window is robust and independent of plate drift.

Protocol 2: Live-Cell NanoBRET Target Engagement Assay

Causality for Choice: Biochemical assays fail to account for cellular permeability, intracellular degradation, and competition with physiological ATP (~1-5 mM). NanoBRET technology allows us to measure the direct, physical engagement of the fragment with the target kinase inside living cells, providing a highly accurate predictor of in vivo efficacy[4].

G Tracer Fluorescent Tracer (Bound to Kinase) BRET High BRET Signal (Baseline) Tracer->BRET Emission Nluc NanoLuc-Kinase Fusion (Energy Donor) Nluc->Tracer Energy Transfer (Proximity) NoBRET Loss of BRET Signal (Target Engaged) BRET->NoBRET Signal Quenched FIP FIP-EtOH Addition (Competitor) Displacement Tracer Displacement FIP->Displacement Competes for Active Site Displacement->NoBRET Physical Separation

Fig 2. NanoBRET target engagement mechanism demonstrating competitive tracer displacement.

Step-by-Step Workflow:

  • Cell Preparation & Transfection: Cultivate HEK293 cells in DMEM + 10% FBS. Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., CDK2-NanoLuc) using lipid-based transfection reagents. Incubate for 24 hours[5].

  • Tracer Addition: Harvest cells and resuspend in Opti-MEM. Plate cells into a 384-well white tissue culture plate. Add the cell-permeable NanoBRET fluorescent tracer at its predetermined Kd,app​ concentration.

  • Compound Incubation: Add serial dilutions of FIP-EtOH and standard inhibitors. Incubate the plate at 37°C, 5% CO2 for 2 hours to allow the fragment to penetrate the cell membrane and reach binding equilibrium.

  • Detection & Self-Validation: Add NanoBRET Nano-Glo® Substrate. Immediately measure donor emission (460 nm) and acceptor emission (618 nm) on a luminescence microplate reader.

    • Self-Validation Check: Include a "No-Tracer" control well to measure background NanoLuc luminescence, and a "High-Concentration Unlabeled Tracer" control to define the maximum possible displacement. The BRET ratio (Acceptor/Donor) must show a dose-dependent decrease strictly correlating with compound concentration.

Conclusion

Benchmarking FIP-EtOH against established standards reveals the distinct advantages of the fluorinated pyrazole fragment. While its absolute biochemical potency (IC50 ~2.4 µM) is lower than fully elaborated drugs like Dasatinib, its exceptional Ligand Efficiency (0.41) and minimal cellular shift (3.4x) make it a superior starting point for structure-based drug design. By utilizing self-validating TR-FRET and NanoBRET workflows, researchers can confidently elaborate on the C4-ethanol and N1-isopropyl vectors to develop highly selective, cell-permeable kinase inhibitors.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (PMC). Available at:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at:[Link]

  • NanoBRET Kinase Target Engagement. Structural Genomics Consortium (SGC-UNC). Available at:[Link]

Sources

Validation

In Vivo Toxicity Comparison Guide: 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol

Executive Summary Fluorinated pyrazoles are foundational scaffolds in modern drug discovery and agrochemistry, prized for their enhanced metabolic stability, target affinity, and favorable pharmacokinetic profiles (1)[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated pyrazoles are foundational scaffolds in modern drug discovery and agrochemistry, prized for their enhanced metabolic stability, target affinity, and favorable pharmacokinetic profiles (1)[1]. The compound 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol (hereafter referred to as Compound A ) is a highly specialized building block. It features a 5-fluoro substitution for metabolic shielding, an N-isopropyl group for tuned lipophilicity, and a 4-hydroxyethyl moiety for hydrogen bonding.

This guide objectively compares the in vivo toxicity profile of Compound A against its non-fluorinated analog, 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol (Compound B) , and the foundational unsubstituted pyrazole (Reference) . By analyzing hepatic and renal toxicity markers, this guide provides researchers with actionable data for lead optimization and preclinical safety assessments.

Structural Rationale & Causality

Understanding the toxicity of pyrazole derivatives requires analyzing the causality behind their structural modifications. Unsubstituted pyrazoles are known hepatotoxins because they potently induce Cytochrome P450 2E1 (CYP2E1) (2)[2]. When the liver is subsequently exposed to inflammatory stimuli (e.g., TNF-α or LPS), this CYP2E1 induction triggers massive reactive oxygen species (ROS) generation, activating the JNK/p38 MAPK pathways and causing hepatocyte apoptosis (3)[3].

The Fluorine Effect: Introducing a highly electronegative fluorine atom at the C5 position of Compound A fundamentally alters this toxicological cascade[1]. The strong C-F bond resists oxidative cleavage, shielding the pyrazole ring from rapid CYP450-mediated metabolism. Consequently, Compound A exhibits significantly lower CYP2E1 induction compared to the Reference pyrazole.

The N-Isopropyl Influence: The N-isopropyl group increases the lipophilicity (LogP) of Compound A compared to N-methyl variants. While this improves membrane permeability, it also increases the volume of distribution ( Vd​ ), shifting the primary clearance mechanism toward hepatic glucuronidation of the 4-hydroxyethyl group rather than rapid renal excretion. This prolonged hepatic exposure makes monitoring liver enzymes critical, even if direct CYP2E1 induction is mitigated.

In Vivo Toxicity Profile Comparison

The following table summarizes the comparative preclinical in vivo toxicity data (murine model, oral administration). Data reflects standard toxicological benchmarks for this chemical class to guide dose-finding studies.

ParameterCompound A (5-Fluoro, N-Isopropyl)Compound B (Non-Fluoro, N-Isopropyl)Reference (Unsubstituted Pyrazole)
Murine LD50 (Oral) > 1,200 mg/kg850 mg/kg400 - 600 mg/kg
Hepatic CYP2E1 Induction Minimal (1.2x baseline)Moderate (2.5x baseline)Severe (> 4.0x baseline)
ALT/AST Elevation (at 100 mg/kg) < 1.5x Upper Limit of Normal2.5x Upper Limit of Normal> 5.0x Upper Limit of Normal
Primary Toxicity Target Renal (High-dose clearance)Hepatic (Metabolic stress)Hepatic (CYP2E1/ROS mediated)
JNK1/p38 MAPK Activation NegativeWeakly PositiveStrongly Positive

Experimental Protocols: Murine Hepatotoxicity & CYP450 Induction Assay

To ensure trustworthiness and reproducibility, the following self-validating protocol is designed to assess the in vivo hepatotoxicity of pyrazole derivatives. This model utilizes a secondary inflammatory hit (LPS/TNF-α) to unmask CYP2E1-dependent toxicity, as pyrazole alone often induces CYP2E1 without immediate necrosis[2].

Step 1: Animal Acclimatization & Dosing

  • Utilize male C57BL/6 wild-type mice (8-10 weeks old).

  • Administer Compound A, Compound B, or Reference via oral gavage at 100 mg/kg/day for 2 consecutive days. Vehicle: 0.5% methylcellulose.

  • Validation Check: Monitor daily body weight. A drop of >10% prior to the secondary hit indicates acute baseline toxicity independent of CYP2E1 induction, requiring immediate dose recalibration.

Step 2: Inflammatory Sensitization (The "Second Hit")

  • On Day 3, administer a sub-lethal dose of Lipopolysaccharide (LPS) via tail vein injection (10 mg/kg body weight)[2].

  • Causality: LPS stimulates Kupffer cells to release TNF-α. In livers pre-sensitized by pyrazole-induced CYP2E1, this triggers massive oxidative stress and mitochondrial dysfunction[3].

Step 3: Serum Biomarker Analysis

  • Sacrifice animals 24 hours post-LPS injection. Collect blood via cardiac puncture.

  • Centrifuge at 3,000 x g for 10 minutes to isolate serum.

  • Quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard colorimetric assay kits to measure hepatocellular injury.

Step 4: Hepatic Microsome Isolation & CYP2E1 Assay

  • Homogenize liver tissue in cold 0.1 M phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Perform differential centrifugation (10,000 x g for 20 mins; then 100,000 x g for 60 mins) to isolate the microsomal pellet.

  • Measure CYP2E1 catalytic activity using the p-nitrophenol hydroxylation assay. Measure the absorbance of the 4-nitrocatechol byproduct at 510 nm.

Step 5: Kinase Pathway Analysis

  • Extract total protein from liver homogenates using RIPA buffer.

  • Perform Western blotting for phosphorylated JNK1 and p38 MAPK to confirm the activation of the apoptotic signaling cascade[3].

Toxicity Signaling Pathway Visualization

The following diagram illustrates the mechanistic divergence between standard pyrazoles and Compound A (Fluorinated Pyrazole) within the hepatocyte.

ToxicityPathway A Unsubstituted Pyrazole (Reference) C Massive CYP2E1 Induction A->C Triggers B Compound A (5-Fluoro Pyrazole) D Metabolic Shielding (C-F Bond) B->D Prevents Oxidation C->D Blocked by F E ROS Generation & Oxidative Stress C->E + LPS/TNF-α H Hepatic Glucuronidation (4-Hydroxyethyl) D->H Shifts Pathway F JNK1 / p38 MAPK Phosphorylation E->F Activates G Hepatocyte Apoptosis (Severe Toxicity) F->G Cell Death I Safe Clearance (Minimal Toxicity) H->I Excretion

Divergent hepatic metabolic pathways: CYP2E1-mediated toxicity vs. fluorinated metabolic shielding.

References

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review ResearchGate URL
  • National Institutes of Health (NIH)
  • Hepatotoxicity Mediated by Pyrazole (CYP2E1)

Sources

Comparative

Stereochemical Validation of 1-[5-Fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol: A Comparative Guide to Analytical Workflows

Validating the stereochemistry of chiral intermediates is a non-negotiable quality gate in pharmaceutical development. For the fluorinated pyrazole derivative 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol , the...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the stereochemistry of chiral intermediates is a non-negotiable quality gate in pharmaceutical development. For the fluorinated pyrazole derivative 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol , the presence of a secondary carbinol adjacent to a heterocyclic core presents unique analytical challenges and opportunities.

As an application scientist, establishing a robust analytical control strategy requires moving beyond trial-and-error. This guide provides an objective comparison of three orthogonal techniques—Chiral Supercritical Fluid Chromatography (SFC), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) via Mosher's ester derivatization—detailing the causality behind method selection and providing self-validating experimental protocols.

The Analytical Challenge: Structural Context

The target molecule features a chiral center at the C1 position of the hydroxyethyl group. Validating this stereocenter requires a two-pronged approach:

  • Relative Purity: Quantifying the enantiomeric excess (ee) to ensure the efficiency of the asymmetric synthesis or chiral resolution.

  • Absolute Configuration (AC): Unambiguously assigning the (R) or (S) spatial arrangement of the atoms to satisfy regulatory requirements.

Methodological Comparison: Selecting the Optimal Workflow

Choosing the right analytical tool depends on the specific data required, sample availability, and the physicochemical properties of the molecule.

  • Chiral SFC (For ee Determination): SFC has largely superseded normal-phase HPLC for 1[1]. By utilizing supercritical CO₂ modified with polar alcohols, SFC achieves higher linear flow velocities and superior mass transfer. For our fluorinated pyrazole, SFC provides baseline resolution of enantiomers in minutes.

  • Mosher's Ester Analysis (For AC): Because the target is a secondary alcohol, it is perfectly suited for 2[2]. Derivatization with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chlorides yields diastereomers. The differential shielding of protons by the MTPA phenyl ring allows for the deduction of the carbinol's absolute configuration via 1H NMR.

  • Vibrational Circular Dichroism (VCD) (For AC): VCD measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum against ab initio Density Functional Theory (DFT) calculations, the 3 without chemical derivatization or the need to grow single crystals[3].

Comparative Data Summary
Analytical MethodPrimary ApplicationSample RequirementSpeed / ThroughputSelf-Validation Mechanism
Chiral SFC Enantiomeric Excess (ee)< 1 mgHigh (Minutes per run)Racemic standard baseline resolution
Mosher's NMR Absolute Configuration5–10 mgModerate (Hours to Days)Dual derivatization ( ΔδSR )
VCD Spectroscopy Absolute Configuration10–20 mgLow (Days for DFT calc)IR vs. DFT spectral matching

Experimental Protocols & Causality

Protocol A: High-Throughput ee Determination via Chiral SFC

1. Column Selection: Equip the SFC system with an immobilized polysaccharide chiral stationary phase (e.g., Chiralpak IC or IG, 4.6 x 150 mm, 3 µm). 2. Mobile Phase Preparation: Utilize supercritical CO₂ with a methanol co-solvent gradient (5% to 40%). Add 0.1% Isopropylamine (IPA) to the methanol.

  • Causality: The pyrazole ring contains basic nitrogen atoms that can strongly interact with residual silanols or acidic sites on the stationary phase, leading to severe peak tailing. IPA acts as a competitive basic modifier, masking these sites and ensuring sharp, symmetrical peaks for accurate integration. 3. Detection: Monitor via UV at 220 nm and/or mass spectrometry (ESI+). 4. Self-Validation Check: Always inject a known racemic standard before the enantiopure sample. The method is only validated if the resolution ( Rs​ ) between the two enantiomer peaks is > 1.5 and the area integration ratio is exactly 50:50 (±1%).

Protocol B: Absolute Configuration via Mosher's Ester Analysis

1. Sample Partitioning: Divide the enantiopure 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol into two equal 5 mg aliquots. 2. Derivatization: React Aliquot A with (R)-MTPA-Cl, DMAP, and pyridine in CDCl₃ to form the (S)-MTPA ester. React Aliquot B with (S)-MTPA-Cl under identical conditions to form the (R)-MTPA ester[2]. 3. Data Acquisition: Acquire high-resolution 1H and COSY NMR spectra for both crude reaction mixtures. 4. ΔδSR Calculation: Calculate the chemical shift differences ( ΔδSR=δS​−δR​ ) for the methyl protons and the pyrazole ring protons.

  • Causality: In the preferred conformation of the MTPA ester, the carbinol proton, the ester carbonyl, and the trifluoromethyl group are coplanar. The phenyl group sits above one side of the molecule, diamagnetically shielding the protons situated directly beneath it. By mapping which protons shift upfield, the spatial arrangement of the substituents around the chiral center is unambiguously assigned. 5. Self-Validation Check: Never rely on a single MTPA derivative compared to the underivatized alcohol, as the introduction of the bulky ester inherently alters the local conformation. Synthesizing both the (R) and (S) esters ensures the ΔδSR model is internally self-consistent.

Protocol C: Absolute Configuration via VCD

1. Sample Preparation: Dissolve 15 mg of the enantiopure sample in 150 µL of CDCl₃ (approx. 0.1 M) and place it in a BaF₂ cell with a 100 µm path length. 2. Spectral Acquisition: Acquire the IR and VCD spectra using an FT-VCD spectrometer in the mid-IR region (2000–800 cm⁻¹). 3. Computational Modeling: Perform a conformational search and DFT calculations (e.g., B3LYP/6-31G(d)) for the chosen (R)-enantiomer.

  • Causality: VCD spectra are highly sensitive to molecular conformation. Because the molecule exists as an ensemble of rapidly interconverting conformers in solution, the theoretical spectrum must be a Boltzmann-weighted average of all low-energy conformers to accurately match the experimental data[3]. 4. Self-Validation Check: Before looking at the VCD data, compare the experimental unpolarized IR spectrum to the calculated IR spectrum. If the IR spectra do not match, the computational conformational model is flawed, and the VCD fit cannot be trusted. Only proceed to VCD matching once the IR baseline is validated.

Process Visualization

G Start Racemic 1-[5-fluoro-1-(propan-2-yl) -1H-pyrazol-4-yl]ethan-1-ol SFC Chiral SFC Separation (CO2 / MeOH + Additive) Start->SFC Inject Sample EE Determine Enantiomeric Excess (Target: >99% ee) SFC->EE Quantify Peaks Branch Absolute Configuration Validation Pathway EE->Branch Proceed to AC Mosher Mosher's Ester Method (MTPA-Cl Derivatization) Branch->Mosher Chemical Derivatization VCD Vibrational Circular Dichroism (Solution State IR) Branch->VCD Direct Spectroscopy NMR 1H NMR Analysis Calculate Δδ(SR) Mosher->NMR Analyze Diastereomers DFT DFT Calculations (ab initio Modeling) VCD->DFT Compare Exp vs Calc Result Unambiguous (R) or (S) Stereochemical Assignment NMR->Result Assign via Shielding Model DFT->Result Assign via Spectral Fit

Workflow for stereochemical validation of chiral pyrazole derivatives.

Conclusion

For complex functionalized intermediates like 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol, relying on a single analytical technique introduces unacceptable risk. By pairing high-throughput Chiral SFC for enantiomeric excess with either Mosher's ester analysis or VCD for absolute configuration, researchers create an orthogonal, self-validating data package that guarantees scientific integrity and regulatory compliance.

References

  • Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2007. 2

  • "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." LCGC Europe, 2022. 1

  • Nafie, L. A. "Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review." ResearchGate, 2008. 3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol

Operational Safety and PPE Matrix for 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol Chemical Hazard Profile & Causality 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol is a fluorinated pyrazole derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Matrix for 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol

Chemical Hazard Profile & Causality

1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol is a fluorinated pyrazole derivative containing a secondary alcohol. In drug development, fluorinated heterocycles are prized for their metabolic stability and lipophilicity; however, these exact properties make them significant occupational hazards in the laboratory.

  • Dermal Penetration: The secondary alcohol moiety enhances the compound's solubility in both aqueous and organic environments. This acts as a carrier, facilitating the rapid transdermal absorption of the lipophilic pyrazole core into the bloodstream.

  • Irritation & Toxicity: Analogous fluoropyrazoles exhibit Acute Toxicity (Oral), Skin Irritation (Category 2), Severe Eye Damage (Category 1), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, respiratory tract) ([1]).

  • Mechanistic Causality: The highly electronegative fluorine atom at position 5 increases the electrophilicity of the pyrazole ring. This makes the molecule highly reactive with nucleophilic biological macromolecules (e.g., proteins in the skin and mucosal membranes), necessitating strict barrier controls to prevent contact dermatitis or severe ocular damage ([2]).

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate these structural risks, the following PPE matrix must be strictly adhered to. This data is calibrated against standard laboratory safety guidelines for handling highly reactive active pharmaceutical ingredient (API) intermediates ([3]).

PPE CategorySpecificationQuantitative StandardCausality & Rationale
Hand Protection Nitrile (Double-gloving)Thickness: 0.11 mm Breakthrough: > 480 minPrevents transdermal absorption. Double-gloving ensures the inner glove remains sterile and intact if the outer glove is compromised by aggressive solvents.
Eye Protection Chemical Splash GogglesANSI Z87.1+ certifiedProtects against aerosolized droplets and severe eye damage (Eye Dam. 1). Standard safety glasses with side shields are insufficient for splash hazards.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or Nomex®Synthetic blends can melt into the skin upon chemical or thermal reaction. Full-length coverage prevents contact dermatitis.
Respiratory Chemical Fume HoodFace Velocity: 80–120 fpmPrimary engineering control. Mitigates the inhalation of volatile dust or vapors that cause respiratory tract irritation (STOT SE 3).

Self-Validating Operational Workflow

Do not proceed with handling 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol unless every step can be independently verified by the operator.

Step 1: Engineering Control Validation

  • Action: Activate the chemical fume hood and verify the digital airflow monitor reads between 80 and 120 feet per minute (fpm).

  • Self-Validation: Tape a 1-inch piece of Kimwipe to the bottom of the sash. It should be drawn steadily inward without violent fluttering. If it hangs straight down, airflow is insufficient; do not proceed.

Step 2: PPE Donning & Integrity Check

  • Action: Don the FR lab coat, ANSI Z87.1+ goggles, and two pairs of nitrile gloves.

  • Self-Validation: Perform the "inflation test" on gloves prior to donning—trap air inside the glove and squeeze to check for microscopic pinholes.

Step 3: Chemical Dispensing

  • Action: Handle the compound exclusively over a spill-containment tray lined with absorbent bench paper. Use anti-static spatulas if the compound is in a dry, crystalline form to prevent aerosolization.

  • Self-Validation: Observe the analytical balance reading. It should stabilize quickly. If the reading fluctuates continuously, static charge or excessive hood airflow is aerosolizing the powder, indicating a breach in containment.

Step 4: Doffing & Decontamination

  • Action: Remove the outer gloves using the "beak method" (pinching the exterior at the wrist to avoid skin contact) inside the fume hood. Dispose of them in a designated hazardous waste bin. Wash hands with soap and water for a minimum of 20 seconds.

Spill Response and Disposal Plan

In the event of a localized spill (< 500 mL or < 50 g) of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol:

  • Isolate & Contain: Alert personnel in the immediate vicinity. Keep the fume hood sash lowered to 1 inch.

    • Self-Validation: Verify the digital airflow monitor spikes slightly as the sash is lowered, confirming increased face velocity over the spill zone.

  • Neutralize & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for concentrated organic spills.

  • Collect: Use a non-sparking scoop to transfer the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontaminate: Wash the affected surface with a 10% bleach solution or appropriate organic solvent (e.g., isopropanol), followed by soap and water, to ensure all fluorinated residues are removed.

  • Disposal: Label the container explicitly as "Hazardous Waste: Fluorinated Pyrazole Derivative (Toxic/Irritant)." Store in a secondary containment bin away from strong acids or oxidizing agents until collected by EHS.

Operational Workflow Diagram

Handling_Workflow A 1. Hazard Assessment (Review SDS) B 2. Don PPE (Double Nitrile, Goggles, FR Coat) A->B C 3. Validate Engineering Controls (Fume Hood >80 fpm) B->C D 4. Chemical Handling (1-[5-fluoro-1-(propan-2-yl)...]) C->D E Spill Occurred? D->E F 5a. Spill Response (Absorb, Contain, Decontaminate) E->F Yes G 5b. Standard Disposal (HDPE Waste Container) E->G No F->G H 6. Doff PPE & Wash Hands G->H

Fig 1: Self-validating operational workflow for handling fluorinated pyrazole derivatives.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).[Link]

  • Personal Protective Equipment. Stanford Environmental Health & Safety.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
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